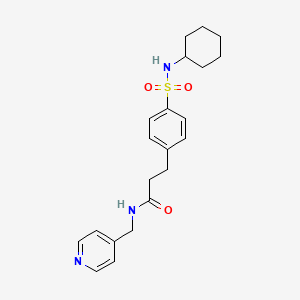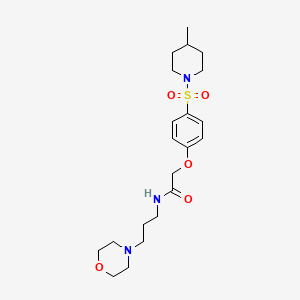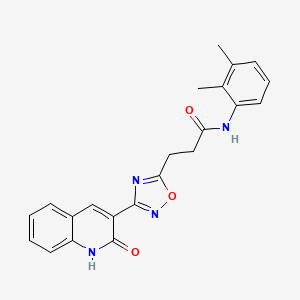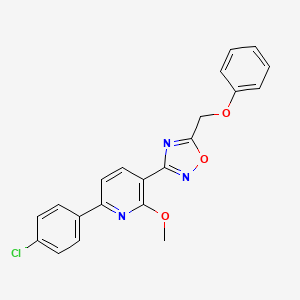
N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as ENPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPA is a member of the nitroaromatic family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce DNA damage and oxidative stress in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. Additionally, this compound has been shown to inhibit the growth of bacterial biofilms.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Additionally, this compound has been shown to have a low toxicity profile, making it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, the biological activities of this compound can be influenced by factors such as pH and temperature, which can complicate experimental design.
Orientations Futures
There are several future directions for research on N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of interest is the development of this compound-based fluorescent probes for the detection of other biomolecules. Additionally, the use of this compound as a precursor for the synthesis of other biologically active compounds could be explored further. Finally, the investigation of the mechanism of action of this compound could lead to the development of new therapeutic agents for the treatment of cancer, fungal infections, and bacterial infections.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for use in scientific research. It has a wide range of biological activities and has been investigated for its potential as a fluorescent probe and precursor for the synthesis of other biologically active compounds. While there are some limitations to working with this compound in lab experiments, its advantages make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline with ethyl bromoacetate, followed by the condensation of the resulting intermediate with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final product is obtained after recrystallization from a suitable solvent. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain a high yield and purity.
Applications De Recherche Scientifique
N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions and amino acids. Additionally, this compound has been used as a precursor for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-17-13-9-8-12(10-14(13)20(21)22)16-18-15(19-23-16)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHSSOPCHFBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)




![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)

